molecular formula C12H16BrNO B183966 N-(2-bromo-4-tert-butylphenyl)acetamide CAS No. 91801-97-7

N-(2-bromo-4-tert-butylphenyl)acetamide

Cat. No. B183966
CAS RN: 91801-97-7
M. Wt: 270.17 g/mol
InChI Key: LBAQBLONJACVHG-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-tert-butylphenyl)acetamide” is a chemical compound with the molecular formula C12H16BrNO . It has a molecular weight of 270.17 g/mol.


Molecular Structure Analysis

The InChI code for “N-(2-bromo-4-tert-butylphenyl)acetamide” is 1S/C12H16BrNO/c1-8(15)14-11-6-5-9(13)7-10(11)12(2,3)4/h5-7H,1-4H3,(H,14,15) . This code provides a specific representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “N-(2-bromo-4-tert-butylphenyl)acetamide” could include substitutions at the benzylic position, which can be either SN1 or SN2 . The choice between SN1 and SN2 would depend on the specific conditions and the structure of the reactants .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Leuckart Synthesis and Pharmacological Assessment : N-(2-bromo-4-tert-butylphenyl)acetamide derivatives exhibit potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds with bromo, tert-butyl, and nitro groups at specific positions show significant activity, comparable with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Optimization

  • Chemoselective Acetylation for Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a precursor for N-(2-bromo-4-tert-butylphenyl)acetamide, is crucial for the synthesis of antimalarial drugs. Parameters like acyl donors, agitation speed, and temperature are optimized for efficient synthesis, with vinyl acetate identified as an optimal acyl donor due to irreversible reaction kinetics (Magadum & Yadav, 2018).
  • Alkylation of Thiacalix[4]arene : The compound reacts with ethyl bromoacetate under specific conditions, demonstrating mono-O-alkylation or O,O′,N,N′-tetraalkylation depending on the base used, showcasing its reactivity and potential in complex organic syntheses (Stoikov et al., 2011).

Biological and Medicinal Applications

  • Antimicrobial and Hemolytic Activity : N-(2-bromo-4-tert-butylphenyl)acetamide derivatives exhibit significant antimicrobial and hemolytic activities. This makes them potential candidates for pharmaceutical applications, especially in treating infections caused by bacteria and fungi (Gul et al., 2017).
  • Antitumor Activity : Certain derivatives have shown potent antiproliferative activity against specific cancer cell lines, indicating potential therapeutic applications in cancer treatment. The induced changes in cell morphology and cell cycle arrest highlight their potential as chemotherapeutic agents (Wu et al., 2017).

properties

IUPAC Name

N-(2-bromo-4-tert-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAQBLONJACVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292993
Record name N-(2-bromo-4-tert-butylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-tert-butylphenyl)acetamide

CAS RN

91801-97-7
Record name NSC86665
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-bromo-4-tert-butylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20.80 g (108.7 mmol) of N-acetyl-4-tert-butyl aniline and 0.33 g (2 mmol) of ferric chloride in 70 ml of acetic acid is added dropwise 17.9 g (112 mmol) of bromine while the temperature is kept between 30° C. and 40° C. Then the reaction mixture is stirred 4 hours and poured into 500 ml of ice water. The precipitate is filtered off, washed with water and recrystallized from 70% ethanol. Thus is obtained 24.33 g (83%) of title compound.
Quantity
20.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ban, M Lim, S Shabbir, J Baek, H Rhee - Synthesis, 2020 - thieme-connect.com
We synthesized various carbazoles from anilines through a three-step process with good overall yields (up to 48%). This process comprises N-acetylation, copper(0)-mediated Ullmann …
Number of citations: 10 www.thieme-connect.com

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